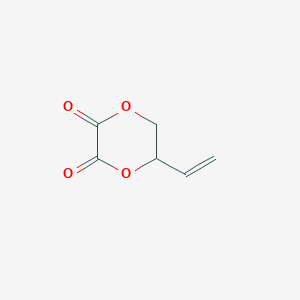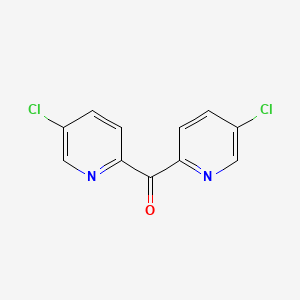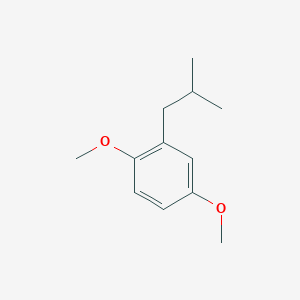
methyl 2,3-dihydro-1H-indole-1-carboxylate
Übersicht
Beschreibung
Methyl 2,3-dihydro-1H-indole-1-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, methyl 1H-indole-3-carboxylate was used as a starting material to synthesize a series of novel indole 3-substituted-[1,2,4]triazole derivatives .Molecular Structure Analysis
The molecular structure of methyl 2,3-dihydro-1H-indole-1-carboxylate can be represented by the formula C9H11N . The molecular weight is 133.1903 .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For example, the reaction of a compound in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield .Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds:
Indole derivatives, including methyl 2,3-dihydro-1H-indole-1-carboxylate, exhibit promising biological activities. Researchers have investigated their potential as anticancer agents, antimicrobial compounds, and treatments for various disorders. These derivatives interact with cellular pathways, making them valuable candidates for drug development .
Cancer Research:
Indole-based compounds have attracted attention in cancer therapy due to their cytotoxic effects on cancer cells. Methyl 2,3-dihydro-1H-indole-1-carboxylate may inhibit tumor growth by interfering with cell division, inducing apoptosis, or disrupting signaling pathways. Further studies are needed to explore its specific mechanisms .
Antimicrobial Properties:
Indole derivatives often exhibit antimicrobial activity. Methyl 2,3-dihydro-1H-indole-1-carboxylate could potentially serve as an antimicrobial agent against bacteria, fungi, or other pathogens. Researchers investigate its efficacy and safety for various infections .
Neurological Disorders:
Indoles play a role in neurobiology. Some derivatives, including methyl 2,3-dihydro-1H-indole-1-carboxylate, may modulate neurotransmitter systems, making them relevant for neurological disorders like Alzheimer’s disease or depression. Research explores their neuroprotective effects .
Natural Product Synthesis:
Indoles occur naturally in alkaloids and other bioactive compounds. Researchers study novel synthetic methods to construct indole moieties within these natural products. Methyl 2,3-dihydro-1H-indole-1-carboxylate contributes to the diversity of indole-based structures .
Plant Hormones:
Indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Although not directly related to methyl 2,3-dihydro-1H-indole-1-carboxylate, understanding indole metabolism sheds light on plant growth, development, and responses to environmental cues .
These applications highlight the versatility and significance of indole derivatives, including methyl 2,3-dihydro-1H-indole-1-carboxylate, in scientific research. Further exploration and targeted studies will uncover additional unique uses for this intriguing compound. 🌱🔬🧪 .
Wirkmechanismus
Target of Action
Methyl 2,3-dihydro-1H-indole-1-carboxylate, also known as METHYL 2,3-DIHYDRO-1-INDOLECARBOXYLATE, is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXJQPQXTRSDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351077 | |
| Record name | Methyl 2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89875-37-6 | |
| Record name | Methyl 2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


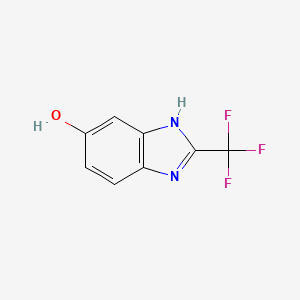
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)
![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)

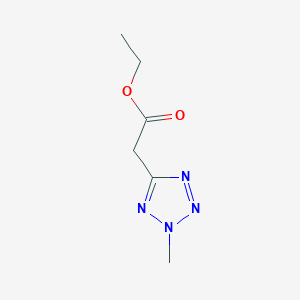
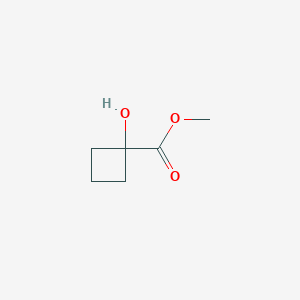
![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)
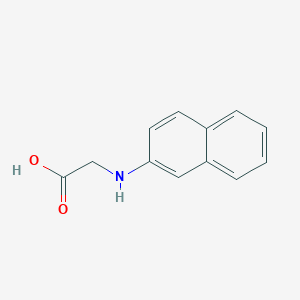
![Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B3058447.png)

